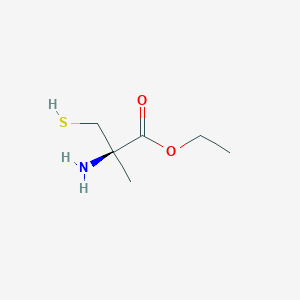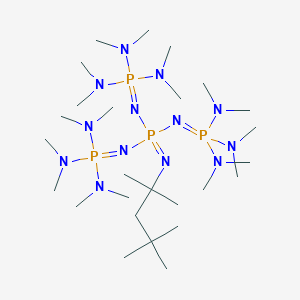![molecular formula C10H8 B132426 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene CAS No. 144597-22-8](/img/structure/B132426.png)
3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene, also known as EBOT, is a bicyclic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. EBOT is a highly reactive molecule that contains both an alkyne and an alkene group, making it a versatile building block for the synthesis of various organic compounds. In
Mecanismo De Acción
The mechanism of action of 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene is not well understood, but it is believed to interact with biological molecules such as proteins and nucleic acids. 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene has been shown to inhibit the activity of various enzymes, including proteases and kinases, which play important roles in cellular processes such as signal transduction and metabolism. Additionally, 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene has been reported to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Efectos Bioquímicos Y Fisiológicos
3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene can inhibit the growth of cancer cells and induce apoptosis. 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene has also been shown to have anti-inflammatory and analgesic effects in animal models. However, the toxicity of 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene has not been thoroughly investigated, and its safety for human use is still unknown.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene has several advantages as a building block for the synthesis of organic compounds. Its versatility allows for the introduction of different functional groups and stereochemistry, making it a valuable tool for drug discovery and materials science. However, the high reactivity of 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene can also be a limitation, as it requires careful handling and storage. Additionally, the synthesis of 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene can be challenging, and the yield can be low under certain conditions.
Direcciones Futuras
There are several future directions for research on 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene. One area of interest is the development of new drugs and materials using 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene as a building block. The potential anticancer activity of 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene also warrants further investigation, including studies on its mechanism of action and toxicity. Additionally, the synthesis of 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene can be optimized to improve the yield and reduce the environmental impact. Overall, 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene has the potential to be a valuable tool for the development of new drugs and materials, and further research is needed to fully understand its properties and applications.
Métodos De Síntesis
The synthesis of 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene involves the reaction of 1,3-cyclohexadiene with acetylene gas in the presence of a catalyst such as palladium or nickel. The reaction proceeds through a series of intermediate steps, resulting in the formation of 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene as the final product. The yield of 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene can be improved by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.
Aplicaciones Científicas De Investigación
3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene has been widely used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene can be functionalized at both the alkyne and alkene groups, allowing for the introduction of different functional groups and stereochemistry. This versatility has made 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene a valuable tool for the development of new drugs and materials.
Propiedades
IUPAC Name |
3-ethynylbicyclo[4.2.0]octa-1(6),2,4-triene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-8-3-4-9-5-6-10(9)7-8/h1,3-4,7H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJGDXMIUPGDCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(CC2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451142 |
Source


|
| Record name | 3-Ethynylbicyclo[4.2.0]octa-1,3,5-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene | |
CAS RN |
144597-22-8 |
Source


|
| Record name | 3-Ethynylbicyclo[4.2.0]octa-1,3,5-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI)](/img/structure/B132372.png)


